Propanedinitrile, 2-pyrrolidinylidene-
Overview
Description
Propanedinitrile, 2-pyrrolidinylidene- , also known by its chemical formula C₃H₂N₂ , is a compound with a molecular weight of approximately 66.06 g/mol . Its IUPAC Standard InChI is: InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 . The structure of this compound can be visualized as a 2D Mol file or a computed 3D SD file .
Physical and Chemical Properties Analysis
- Boiling Point : The boiling temperature of this compound in equilibrium with gas depends on pressure . Unfortunately, specific values are not readily available.
- Density : The density of Propanedinitrile, 2-pyrrolidinylidene- varies with temperature and phase (liquid or gas) .
- Triple Point Temperature : Experimental data points exist for various crystal phases and gas .
Scientific Research Applications
Chemical Synthesis and Structural Studies
- A series of novel propanedinitrile compounds, specifically [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles, were synthesized and their structures were analyzed using NMR spectra and NOE experiments, indicating potential applications in complex chemical synthesis processes (Gomaa & Döpp, 2003).
- Research on N,N-dialkylaminobenzamides and 2-(phenylmethylene)propanedinitriles focused on the rotational barriers in these compounds, utilizing dynamic NMR spectroscopy and X-ray crystal structures, highlighting the chemical's relevance in structural chemistry and material science (Karlsen et al., 2002).
Reactivity and Derivative Formation
- Propanedinitrile compounds demonstrated reactivity leading to the formation of various heterocyclic derivatives such as oxoindeno-pyrrolylidenehydrazides, thiazoloindolylidenehydrazides, and pyrroloindolylidenehydrazides, showcasing their versatility in creating complex chemical entities for advanced research applications (Hassan et al., 2008).
Coordination Polymers and Luminescence
- The synthesis of ligands based on propanedinitrile and their subsequent use in creating coordination polymers with mercury thiocyanate was studied. These polymers exhibited varying structures, topologies, and luminescent properties, indicating potential applications in material science and photonics (Jin et al., 2013).
Novel Compound Synthesis and Pharmaceutical Applications
- The synthesis of heavily substituted 2-aminopyridines was achieved by displacing a methylsulfinyl group from the pyridine ring, a process that used propanedinitrile as a key reactant. This synthesis route could be significant in pharmaceutical research and development (Teague, 2008).
Properties
IUPAC Name |
2-pyrrolidin-2-ylidenepropanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZEIROQZUBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399171 | |
Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-75-5 | |
Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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